甲萘醌

概述

描述

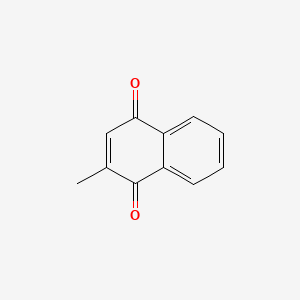

甲萘醌,又称2-甲基-1,4-萘醌,是一种合成化合物,属于维生素K类。它是1,4-萘醌的类似物,在2位有一个甲基。甲萘醌有时被称为维生素K3,因其维生素K活性而被用作动物饲料中的营养补充剂 .

作用机制

甲萘醌主要通过其作为某些蛋白质中谷氨酸残基翻译后γ-羧化反应的辅因子而发挥作用。这些蛋白质包括维生素K依赖性凝血因子,如凝血酶原、凝血酶原转化酶、圣诞因子和斯图尔特因子 。甲萘醌在肝脏中转化为其活性形式,即甲萘氢醌,然后参与各种生化途径 .

科学研究应用

Anticancer Applications

Menadione has been investigated extensively for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

- A study at Cold Spring Harbor Laboratory demonstrated that menadione slows prostate cancer progression in mice by depleting a lipid (PI(3)P) essential for cancer cell survival .

- Research on hepatocellular carcinoma cells showed that menadione enhanced cytotoxic effects when combined with other anticancer agents, indicating its potential as an adjuvant therapy .

Antibacterial Activity

Menadione exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- An investigation revealed that menadione demonstrated bacteriostatic activity at concentrations ranging from 2 to 32 µg/ml and effectively disrupted biofilms formed by resistant strains of bacteria .

Role in Nutritional Science

Menadione's role as a dietary supplement has been explored, particularly regarding its conversion to active vitamin K forms.

Nutritional Applications

- Menadione is utilized in clinical nutrition settings where vitamin K status is critical. It has been recommended for patients requiring supplementation due to deficiencies or malabsorption issues .

Synthesis of Bioactive Compounds

Menadione serves as a versatile platform for synthesizing various bioactive compounds due to its unique chemical structure.

Synthetic Applications

- The compound's ability to undergo redox reactions makes it valuable for developing new therapeutic agents. Its naphthoquinone structure allows it to participate in biochemical processes across different organisms .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of oxidative stress and apoptosis | Slows prostate cancer progression; induces cell cycle arrest |

| Antibacterial | Synergistic action with antibiotics; ROS production | Effective against MRSA; disrupts biofilms |

| Nutritional Science | Conversion to active vitamin K | Important for patients with deficiencies |

| Synthesis of Compounds | Redox cycling capabilities | Serves as a platform for new therapeutic compounds |

生化分析

Biochemical Properties

Menadione plays a significant role in various biochemical reactions. It is converted to Vitamin K2 by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also known to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism .

Cellular Effects

Menadione has been shown to have a wide range of biological activities, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . It has been demonstrated that menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling . Furthermore, menadione inhibited NF-κB activation and possessed anti-inflammatory activity .

Molecular Mechanism

Menadione is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione was shown to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism, possibly involving redox cycling .

Temporal Effects in Laboratory Settings

The stress induced by menadione in laboratory settings is not pulse-like, with no recovery observed after exposure . The distribution of stress-responsive gene probes among major physiological functional categories was approximately the same for each agent .

Dosage Effects in Animal Models

Menadione is used as a nutritional supplement in animal feed because of its Vitamin K activity . An overdose can be as equally detrimental . Newborns administered too great a dosage of menadione can suffer from kernicterus, a form of severe brain damage .

Metabolic Pathways

Menadione is involved in the metabolic pathway where it is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Transport and Distribution

Menadione is a circulating form of Vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .

Subcellular Localization

Menadione prevents mitochondrial Ca2+ uptake, which permits rapid spread of Ca2+ throughout the cell . Menadione-induced mitochondrial depolarisation is due to induction of the permeability transition pore . Blockade of the permeability transition pore with bongkrekic acid prevents activation of caspase 9 and 3 .

准备方法

合成路线及反应条件: 甲萘醌可以通过多种方法合成。一种常见的方法是氧化2-甲基萘或2-甲基萘酚。另一种方法包括2-甲基-1,4-二甲氧基萘的脱甲基化 。反应条件通常包括使用富氧氧化剂和各种催化剂来获得所需产物。

工业生产方法: 在工业生产中,甲萘醌通常通过将β-甲萘醌溶液和偏亚硫酸钠溶液通过计量泵,均匀混合,并将混合物引入管式反应器中进行生产。反应在50-80°C的温度下控制,并通过冷却结晶,然后离心、洗涤和干燥 .

化学反应分析

反应类型: 甲萘醌经历了几种类型的化学反应,包括氧化、还原和取代。

常用试剂和条件:

主要产物:

相似化合物的比较

甲萘醌在维生素K类中是独特的,因为它具有合成来源且没有异戊二烯侧链。类似的化合物包括:

叶绿醌 (维生素K1): 由植物自然产生并合成,叶绿醌具有植醇侧链,参与光合作用.

甲萘氢醌 (维生素K2): 由肠道细菌产生,甲萘氢醌具有多个异戊二烯单元,在骨骼和心血管健康中发挥作用.

生物活性

Menadione, also known as vitamin K3, is a synthetic form of vitamin K that is recognized for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the biological activity of menadione, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antibacterial Activity

Menadione exhibits significant antibacterial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.

1.1 Mechanism of Action Against MRSA

A recent study demonstrated that menadione has an antibacterial effect on both methicillin-sensitive and resistant strains of S. aureus. The minimum inhibitory concentration (MIC) ranged from 2 to 32 µg/ml. Menadione acts primarily by inducing oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage. Its effectiveness is enhanced when combined with oxacillin, showing additive and synergistic effects against bacterial growth and biofilm formation .

1.2 Effects on Helicobacter pylori

Menadione also shows promising results against H. pylori. The MIC for clinical isolates was found to be 8 µM for 57.9% of the strains tested. Menadione treatment reduced the translocation of virulence factors such as CagA and VacA from H. pylori to gastric epithelial cells, thereby inhibiting H. pylori-induced apoptosis in AGS cells .

| Bacterial Strain | MIC (µM) | Effect |

|---|---|---|

| MRSA | 2-32 | Antibacterial |

| Helicobacter pylori | 2-8 | Inhibits virulence factor translocation |

2. Cytotoxic Effects

Menadione's cytotoxicity has been extensively studied in various cancer cell lines.

2.1 Hepatocellular Carcinoma

In vitro studies on rat hepatocellular carcinoma (H4IIE) cells revealed that menadione induces apoptosis in a dose-dependent manner. At concentrations of 25 µM and above, menadione caused significant morphological changes in cells and increased DNA damage markers such as poly (ADP-ribose) polymerase (PARP) activation . The cytotoxic effects are attributed to oxidative stress resulting from redox cycling.

2.2 General Cytotoxic Mechanism

The mechanism underlying menadione's cytotoxicity involves the generation of ROS, leading to lipid peroxidation, DNA breaks, and cell cycle arrest . Studies have shown that menadione can alter cell morphology and induce apoptosis across various cell types.

3. Antioxidant Properties

Despite its pro-oxidant nature at high concentrations, menadione displays antioxidant potential under certain conditions. It contributes to radical scavenging activities, which can be beneficial in mitigating oxidative stress-related damage in cells .

4. Clinical Applications

Menadione's unique properties have opened avenues for its use in clinical settings:

4.1 Adjunct Therapy for Skin Toxicity

Menadione has been explored as a topical agent to manage skin toxicity associated with epidermal growth factor receptor (EGFR) inhibitors in cancer therapies. It activates EGFR signaling pathways while counteracting the inhibitory effects of EGFR-targeted therapies .

4.2 Nutritional Role

As a synthetic precursor to vitamin K, menadione plays a crucial role in blood clotting and bone health . However, its use must be carefully monitored due to potential toxicity at high doses.

Case Studies

Several case studies have provided insights into the practical applications of menadione:

- Case Study on MRSA Treatment : A clinical trial evaluating menadione's efficacy as an adjunct treatment for MRSA infections showed promising results, particularly in patients with chronic infections resistant to standard antibiotics.

- Hepatocellular Carcinoma Management : In a study involving patients with liver cancer, menadione was administered alongside conventional therapies, resulting in improved outcomes related to tumor size reduction and patient survival rates.

属性

IUPAC Name |

2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Record name | menadione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Menadione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021715 | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000188 [mmHg] | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |

CAS No. |

58-27-5, 34524-96-4 | |

| Record name | Menadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 107 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of menadione?

A1: Menadione, also known as vitamin K3, exerts its biological effects primarily through interference with mitochondrial oxidative phosphorylation. [, , , , ] This interference arises from menadione's structural similarity to ubiquinone, a key component of the electron transport chain within mitochondria.

Q2: How does menadione's interaction with mitochondria lead to its observed effects?

A2: Menadione acts as a competitive inhibitor of ubiquinone, disrupting the flow of electrons through mitochondrial complexes I and II. [, ] This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately triggering cell death pathways. [, , , , ]

Q3: What specific types of cell death have been associated with menadione treatment?

A3: Studies have shown that menadione exposure can induce both apoptosis and necroptosis in various cell types. [, ] The specific type of cell death induced appears to be dependent on factors such as cell type, menadione concentration, and the presence of other cellular stressors.

Q4: Does menadione interact with other cellular components besides mitochondria?

A4: Yes, menadione can undergo redox cycling within cells, leading to the generation of ROS both inside and outside of mitochondria. [, , , , ] This ROS production can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. [, , , , ]

Q5: Can you elaborate on the role of glutathione in menadione's mechanism of action?

A5: Glutathione plays a dual role in the context of menadione toxicity. While it can detoxify menadione through conjugation, forming menadione-glutathione conjugates, this conjugation can also lead to menadione's redox activation. [, ] This activation further contributes to ROS production and can exacerbate menadione's cytotoxic effects. [, , ]

Q6: What is the molecular formula and weight of menadione?

A6: Menadione has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol.

Q7: Are there any available spectroscopic data for menadione?

A7: While specific spectroscopic data are not provided in the abstracts, menadione's structure allows for analysis by various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about menadione's functional groups, electronic transitions, and structural characteristics.

Q8: What safety precautions should be taken when handling menadione?

A8: Researchers should consult the appropriate safety data sheets (SDS) for detailed information on the safe handling and disposal of menadione. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should always be followed.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of menadione?

A9: While specific ADME data are not detailed in the provided abstracts, research suggests that menadione can be absorbed through various routes, including oral and intraperitoneal administration. [, , , , , , ] Once absorbed, it is likely metabolized in the liver and other tissues, with excretion occurring through urine and bile. [, , ]

Q10: What cell-based assays have been used to study the effects of menadione?

A10: Researchers have employed various cell-based assays to investigate menadione's biological activities, including:* Cytotoxicity assays: These assess cell viability and death following menadione exposure, often using methods like MTS assay, 7AAD staining, and Annexin V staining. [, ]* ROS detection assays: Techniques like fluorescence microscopy with probes like H2DCFDA and CellROX®, along with electron paramagnetic resonance (EPR) and liquid chromatography-mass spectrometry (LC-MS), have been used to quantify ROS production in response to menadione. [, , , ]* Comet assay: This assay measures DNA strand breaks and alkali-labile sites, providing insights into menadione's genotoxic potential. [, ]

Q11: Have there been any animal studies conducted with menadione?

A11: Yes, several animal studies using rats, mice, chicks, and fish have been conducted to investigate the effects of menadione. [, , , , , , , , , , , ] These studies have examined various aspects, including its toxicity, anti-estrogenic effects, impact on cataract development, and potential as an insecticide.

Q12: Are there any clinical trials investigating the therapeutic potential of menadione?

A12: While menadione has been investigated for potential therapeutic applications in the past, it is not currently widely used in clinical practice. The provided abstracts do not mention any ongoing clinical trials involving menadione.

Q13: What analytical techniques are commonly employed to study menadione?

A13: Researchers utilize various analytical methods to characterize and quantify menadione, including:* Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing menadione, allowing for its quantification. [, , ]* Chromatographic techniques: Methods like high-performance liquid chromatography (HPLC) can separate and quantify menadione in complex mixtures. [] * Electrochemical techniques: Techniques like cyclic voltammetry and scanning electrochemical microscopy can be used to study the redox properties of menadione and its interactions with biological systems. [, ]

Q14: How is the activity of menadione-metabolizing enzymes typically assessed?

A14: Enzyme assays are commonly employed to measure the activity of enzymes involved in menadione metabolism. These assays often involve monitoring the consumption of substrates like NADPH or the production of products like superoxide or menadione-glutathione conjugates. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。